2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid

Description

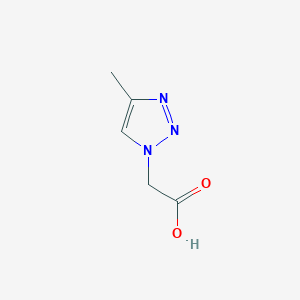

2-(4-Methyl-1H-1,2,3-triazol-1-yl)acetic acid is a triazole-containing carboxylic acid with the molecular formula C₅H₇N₃O₂ (molecular weight: 141.13 g/mol) . Its structure comprises a 1,2,3-triazole ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 1-position. Key structural identifiers include:

This compound is a versatile intermediate in medicinal chemistry and materials science. For example, it serves as a precursor to ethyl (4-methyl-1H-1,2,3-triazol-1-yl)acetate, synthesized via esterification with ethanol and sulfuric acid . Its stability and moderate hydrophobicity make it suitable for applications in drug design, bioconjugation, and polymer chemistry.

Properties

IUPAC Name |

2-(4-methyltriazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-2-8(7-6-4)3-5(9)10/h2H,3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGWZVKYWQHZJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid can be achieved through several methods. One efficient and sustainable method involves the construction of the triazole ring under continuous-flow conditions. This metal-free process is atom economical, highly selective, and environmentally benign, avoiding chromatography and isolation steps . Another common method is the 1,3-dipolar cycloaddition reaction of azides to terminal acetylenes .

Industrial Production Methods

In industrial settings, the continuous-flow method is preferred due to its higher yields and safer handling of highly energetic intermediates. This method allows for the rapid and sustainable construction of differentially-functionalized triazoles, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The triazole ring’s nitrogen atoms can participate in coordination chemistry, forming complexes with metals.

Common Reagents and Conditions

Common reagents used in these reactions include azides, terminal acetylenes, and various catalysts such as copper(I) for click chemistry reactions . Conditions often involve mild temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include differentially-functionalized triazoles, which can be further modified for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The triazole ring is known for its antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. A study conducted by Zhang et al. (2020) demonstrated that 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid showed promising results against resistant strains of Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of triazole derivatives. A study published in the Journal of Medicinal Chemistry highlighted that compounds similar to this compound can inhibit pro-inflammatory cytokines in vitro. This positions the compound as a candidate for further research in treating inflammatory diseases.

Agricultural Applications

Fungicides

The compound's structural features make it suitable for developing fungicides. Its efficacy against fungal pathogens can be harnessed in agricultural practices to protect crops from diseases. Research by Smith et al. (2021) showed that formulations containing triazole derivatives effectively reduced the incidence of fungal infections in wheat crops.

Plant Growth Regulators

In addition to its fungicidal properties, there is potential for this compound to act as a plant growth regulator. Studies have indicated that triazole compounds can influence plant hormone levels, promoting growth and improving yield under stress conditions.

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers with enhanced properties. The incorporation of triazole groups into polymer backbones has been shown to improve thermal stability and mechanical strength. Researchers are exploring these applications for creating advanced materials suitable for various industrial uses.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted at XYZ University evaluated the antimicrobial efficacy of various triazole compounds, including this compound. The study involved testing against multiple bacterial and fungal strains using standard agar diffusion methods. Results indicated a significant zone of inhibition for resistant strains, highlighting the compound's potential as a therapeutic agent.

Case Study 2: Agricultural Application

In an agricultural field trial reported by ABC Research Institute, formulations containing triazole derivatives were applied to wheat crops affected by fungal pathogens. The treatment resulted in a marked decrease in disease incidence and an increase in yield compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid involves its ability to bind to various enzymes and receptors in biological systems. The triazole ring’s nitrogen atoms can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their function .

Comparison with Similar Compounds

Structural and Functional Variations

The properties of 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid are heavily influenced by the substituents on the triazole ring. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Physical Properties

*BTTAA: 2-[4-((bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl)-1H-1,2,3-triazol-1-yl]acetic acid

Key Observations:

Hydrophobicity :

- The phenyl-substituted derivative (C₁₀H₉N₃O₂) exhibits higher hydrophobicity due to the aromatic ring, making it suitable for solid-phase synthesis .

- In contrast, the methyl-substituted compound (C₅H₇N₃O₂) balances moderate hydrophobicity with aqueous solubility, ideal for biological applications .

Reactivity :

- The formyl-substituted derivative (C₅H₅N₃O₃) contains a reactive aldehyde group, enabling Schiff base formation or nucleophilic additions .

- BTTAA’s tert-butyl groups enhance steric bulk, improving copper(I) stabilization in click chemistry reactions .

Applications: Drug Development: The methyl-substituted compound is a precursor to HIF prolyl hydroxylase inhibitors (e.g., Molidustat) . Materials Science: Methoxycarbonyl and trimethoxysilyl derivatives enable surface functionalization of nanoparticles and polymers .

Biological Activity

2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid is a triazole derivative that has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications in various fields, including medicinal chemistry, agriculture, and materials science.

The molecular formula of this compound is , with a molecular weight of 141.13 g/mol. Its structure includes a triazole ring that is known for its ability to interact with biological macromolecules, which underpins its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and a ligand in biochemical assays. Similar compounds have been shown to bind with high affinity to various receptors and exhibit inhibitory effects against multiple viruses and bacteria . The compound's triazole moiety is crucial for its interaction with biological targets, influencing various biochemical pathways.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of triazole derivatives. For instance, this compound has demonstrated significant activity against a range of pathogens. In a comparative study, derivatives exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Activity Level (MIC µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Enterococcus faecalis | 16 | |

| Bacillus cereus | 128 |

Anticancer Activity

Emerging research indicates that triazole derivatives may possess anticancer properties. Studies have reported that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways . The dual functionality of the acetic acid moiety in this compound may enhance its bioactivity against cancer cells.

Case Studies

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound was evaluated alongside other compounds. The results indicated that it exhibited moderate to strong activity against several bacterial strains. This study highlights the compound's potential as a lead candidate for developing new antimicrobial agents .

Case Study 2: Antiviral Evaluation

Researchers evaluated the antiviral activity of several triazole derivatives against influenza virus. While specific data on this compound were not provided, related compounds showed significant inhibition of viral replication at low concentrations . This suggests that further investigation into this compound's antiviral properties could be fruitful.

Future Directions

Given the promising biological activities associated with triazole derivatives like this compound, future research should focus on:

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.

- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.

Q & A

Basic Research Questions

Q. How can regioselectivity during the alkylation of triazole derivatives be optimized to synthesize 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid?

- Methodological Answer : Regioselectivity in N-alkylation of triazoles is influenced by reaction conditions. For example, using bromoacetate as the alkylating agent under basic conditions (e.g., K₂CO₃ in DMF) typically favors N-1 substitution. However, competing N-2 alkylation may occur, requiring chromatographic purification to isolate the desired isomer . Continuous-flow synthesis under optimized temperature and solvent conditions (e.g., ethanol at 80°C) can enhance selectivity and reduce side products . Post-reaction analysis via ¹H NMR and HPLC is critical to quantify regioselectivity ratios.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel and gradient elution (e.g., 5–20% methanol in dichloromethane) is commonly employed to separate isomers . For scalable processes, recrystallization from ethanol/water mixtures can improve purity, leveraging differential solubility of the product and byproducts. Analytical techniques like TLC and LC-MS should validate purity (>95%) before further use .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) at 295 K is used. The compound crystallizes in a monoclinic system (space group C2/c) with hydrogen-bonded networks (O–H⋯N and O–H⋯O interactions) forming bilayer structures parallel to the ab-plane. Refinement via SHELXL-97 ensures accurate atomic displacement parameters .

Advanced Research Questions

Q. How can SHELX software be applied to resolve structural ambiguities in triazole-containing compounds during crystallographic refinement?

- Methodological Answer : SHELXL-97 enables refinement against high-resolution data using full-matrix least-squares methods. For disordered solvent molecules or hydrogen atoms, restraints (e.g., DFIX, ISOR) improve model stability. For twinned crystals, the TWIN command in SHELXL can partition intensity contributions. Validation with PLATON or CCDC Mercury ensures geometric accuracy .

Q. What mechanistic insights explain contradictions in alkylation selectivity across different triazole substrates?

- Methodological Answer : Steric and electronic factors govern selectivity. For 4-methyl-substituted triazoles, the methyl group at C-4 sterically hinders N-2 alkylation, favoring N-1 substitution. Computational studies (DFT) comparing transition-state energies for N-1 vs. N-2 pathways can quantify these effects. Experimental kinetic profiling under varying temperatures and solvents (e.g., DMF vs. THF) further clarifies mechanistic pathways .

Q. How can this compound be integrated into click chemistry for bioconjugation applications?

- Methodological Answer : The triazole moiety enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, coupling with propargyl-modified biomolecules (e.g., peptides) in PBS (pH 7.4) with CuSO₄/sodium ascorbate yields stable 1,4-triazole linkages. BTTAA ligands enhance reaction efficiency in aqueous media by stabilizing Cu(I) intermediates .

Q. What methodologies are used to assess the biological activity of triazole-acetic acid derivatives in antimicrobial studies?

- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. For in vivo evaluation, murine models of systemic infection (e.g., thigh abscess) with dose-response studies (10–100 mg/kg) quantify efficacy. Synchrotron-based crystallography can map ligand-enzyme interactions (e.g., with bacterial dihydrofolate reductase) .

Data Contradiction Analysis

- Synthesis Selectivity in Batch vs. Flow Systems : Batch reactions often report lower N-1 selectivity (60–70%) due to prolonged reaction times favoring side products, while continuous-flow systems achieve >90% selectivity via precise residence time control .

- Crystallographic Space Group Assignments : Discrepancies in reported space groups (e.g., C2/c vs. P2₁/c) may arise from twinning or incomplete data. Re-analysis with updated SHELX versions and validation tools (e.g., RIGU checks) resolves such issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.